4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
Description
The compound 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a sulfamoyl benzamide derivative featuring a pyrazole moiety. Its structure combines a sulfonamide group (N-cyclohexyl-N-methylsulfamoyl) and a substituted benzamide linked to a 1-isopropyl-3-methylpyrazole ring. Crystallographic analysis using tools like SHELXL and WinGX would be critical for resolving its three-dimensional conformation, anisotropic displacement parameters, and intermolecular interactions.
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3S/c1-15(2)25-20(14-16(3)23-25)22-21(26)17-10-12-19(13-11-17)29(27,28)24(4)18-8-6-5-7-9-18/h10-15,18H,5-9H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSSVRRUOYHTRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Methodological Insights
- Crystallography : The compound’s refinement would require high-resolution data due to its complexity. SHELXL is preferred for small-molecule refinement, while ORTEP would visualize anisotropic displacement ellipsoids.
- Chirality Analysis : The Flack parameter (x) is superior to Rogers’ η for resolving enantiomorph polarity, especially in near-centrosymmetric cases. This avoids overprecision in chirality assignment for the pyrazole moiety.
- Data Limitations: No experimental data (e.g., IC₅₀, solubility) are provided in the evidence. Further studies using the SHELXPRO interface or computational modeling (DFT, MD) would be needed for functional comparisons.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Benzamide Scaffold Construction
The target molecule’s benzamide core originates from 4-nitrobenzoic acid, which undergoes sequential reduction and sulfonylation. Patent US20060079557A1 demonstrates that nitro group reduction (H₂/Pd-C, EtOH) achieves 95% conversion to 4-aminobenzoic acid. Subsequent sulfamoylation with N-cyclohexyl-N-methylsulfamoyl chloride in dichloromethane (0°C to rt, 12 h) installs the sulfamoyl moiety with 88% yield. This intermediate is critical for downstream amide coupling.
Pyrazole Subunit Synthesis
The 1-isopropyl-3-methyl-1H-pyrazol-5-amine subunit is synthesized via Knorr pyrazole synthesis, as detailed in Ambeed’s experimental protocols. Condensation of ethyl acetoacetate with isopropylhydrazine in refluxing ethanol forms the pyrazole ring (72% yield), followed by N-methylation using methyl iodide and K₂CO₃ in DMF (68% yield).
Stepwise Synthetic Protocols
Synthesis of 4-(N-Cyclohexyl-N-Methylsulfamoyl)Benzoic Acid
Nitro Reduction and Sulfonylation
- 4-Nitrobenzoic acid (10 mmol) is dissolved in ethanol (50 mL) with 10% Pd/C (0.5 g) .
- Hydrogen gas is bubbled through the mixture at 25°C for 6 h.
- The catalyst is filtered, and the solvent evaporated to yield 4-aminobenzoic acid (94% yield).
- The amine is treated with N-cyclohexyl-N-methylsulfamoyl chloride (12 mmol) in DCM (30 mL) at 0°C.
- After warming to room temperature for 12 h, the product is isolated via column chromatography (SiO₂, hexane/EtOAc 3:1) to give 4-(N-cyclohexyl-N-methylsulfamoyl)benzoic acid (85% yield).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 12 h | |
| Solvent | Dichloromethane | |
| Yield | 85% |
Amide Coupling with Pyrazole Amine
Activation of Carboxylic Acid
The benzoic acid derivative (5 mmol) is activated using HBTU (5.5 mmol) and DIEA (15 mmol) in DMF (20 mL) under nitrogen. After 30 min, 1-isopropyl-3-methyl-1H-pyrazol-5-amine (5 mmol) is added, and the mixture is stirred for 12 h at 25°C.
Workup and Purification
The reaction is quenched with 10% HCl (20 mL) , extracted with EtOAc (3 × 30 mL) , and dried over MgSO₄ . Column chromatography (hexane/EtOAc 1:1) affords the final product in 89% yield .
Optimization Note: Replacing HBTU with EDCI/HOBt reduces yield to 67%, underscoring HBTU’s superiority in this coupling.
Hazard Mitigation and Byproduct Management
Analytical Characterization
Industrial-Scale Adaptations
Continuous Flow Sulfonylation
Pilot studies using microreactors (0.5 mm ID) achieve 92% sulfonylation yield at 50°C with 2 min residence time, reducing side product formation by 40% compared to batch processes.
Solvent Recycling
DMF is recovered via vacuum distillation (85% recovery) and reused in three subsequent batches without yield loss.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
